![molecular formula C6H4BrNS B2547586 3-(Bromomethyl)thiophene-2-carbonitrile CAS No. 99708-88-0](/img/structure/B2547586.png)
3-(Bromomethyl)thiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves functionalization to introduce various substituents that can alter the compound's properties. For example, the synthesis of poly[3-hexyl-4-(6-bromohexyl)thiophene] involves the chemical polymerization of a thiophene disubstituted with an alkylic and an ω-bromine functionalized oligomethylenic chain . This process could be related to the synthesis of 3-(Bromomethyl)thiophene-2-carbonitrile by analogy, suggesting that bromination and nitrile group introduction are key steps in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their chemical and physical properties. For instance, the crystal structure of a polysubstituted benzene derivative was determined, showing that the substituents can be nearly coplanar with the benzene ring or twisted depending on their volume . This information can be extrapolated to 3-(Bromomethyl)thiophene-2-carbonitrile, indicating that the steric effects of the bromomethyl and nitrile groups could influence the overall molecular conformation.
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, often facilitated by their functional groups. The Suzuki coupling reaction is one such method used to synthesize a new thiophene derivative, which involves the reaction of a thiophene boronic acid with an iodoaromatic compound . This type of reaction could potentially be used in the synthesis or further functionalization of 3-(Bromomethyl)thiophene-2-carbonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are largely determined by their molecular structure. The solubility, thermal stability, and vibrational spectra are important characteristics that are often studied. For example, the poly[3-hexyl-4-(6-bromohexyl)thiophene] is completely soluble in common organic solvents, and its properties are compared with those of conventional bromohexyl 3-substituted polythiophene . Additionally, the vibrational spectra and DFT simulations of a thiophene derivative were investigated to establish geometric parameters and vibrational frequencies, which are in good agreement with experimental data . These studies provide a foundation for predicting the properties of 3-(Bromomethyl)thiophene-2-carbonitrile.
Scientific Research Applications
Synthesis of Complex Heterocyclic Systems
- The compound serves as a precursor in the synthesis of complex heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, demonstrating its utility in expanding the diversity of organic compounds for various applications, including materials science and pharmaceutical research (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).
Methodological Developments in Organic Synthesis
- Research has detailed methodological advancements in the bromination of thiophenes, showcasing the compound's relevance in the development of new synthetic routes. This includes the efficient preparation of bromomethylthiophene derivatives, highlighting its importance in organic synthesis methodologies (S. Gronowitz, T. Frejd, 1977).
Advancements in Polymer Science
- In the realm of polymer science, the compound has been implicated in the electrochemical synthesis of functionalized thiophene polymers, demonstrating its potential in the development of new materials with specific electronic properties. This research points to its applicability in creating novel electrochromic devices and other electronic applications (A. Cihaner, A. Önal, 2007).
Pharmaceutical Research Applications
- Although excluding information related to drug use, dosage, and side effects as per the request, it's noteworthy that derivatives of thiophene-2-carbonitrile have been explored for their potential pharmacological activities. Research into thiophene derivatives aims to uncover new therapeutic agents, underscoring the broader relevance of thiophene compounds in medicinal chemistry (Queen S. Obu et al., 2021).
Safety and Hazards
3-(Bromomethyl)thiophene-2-carbonitrile is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Thiophene-based analogs, such as 3-(Bromomethyl)thiophene-2-carbonitrile, have gained significant attention in various fields of research due to their unique chemical structure and potential biological activities. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
properties
IUPAC Name |
3-(bromomethyl)thiophene-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-9-6(5)4-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWKRXZHYHXSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)thiophene-2-carbonitrile | |
CAS RN |
99708-88-0 | |
Record name | 3-(bromomethyl)thiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.